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molecular formula C8H7IO3 B082920 Methyl 4-hydroxy-3-iodobenzoate CAS No. 15126-06-4

Methyl 4-hydroxy-3-iodobenzoate

Cat. No. B082920
M. Wt: 278.04 g/mol
InChI Key: PXNOLLHARLSLHY-UHFFFAOYSA-N
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Patent
US08207340B2

Procedure details

To a solution of 1 in DMF (158 mg, 0.41 mmol) were added amino acid 2 (100 mg, 0.52 mmol) and DIEA (272 μL, 0.16 mmol). The reaction was stirred for 14 h. Methylamine (2 M in THF, 0.4 mL) and HBTU (295 mg, 0.78 mmol) were then added. The reaction mixture was stirred for 5 h. The product was purified by RP-HPLC using a mixture of acetonitrile and H2O to give 3 (105 mg, 63%). LRMS (M+H+) m/z 401.1.
Name
Quantity
158 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
272 μL
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
295 mg
Type
reactant
Reaction Step Two
Name
Yield
63%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2](C=O)C.[OH:6][C:7]1[CH:16]=[CH:15][C:10]([C:11]([O:13][CH3:14])=[O:12])=[CH:9][C:8]=1I.CCN(C(C)C)C(C)C.CN.CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F>>[C:1]([C:8]1[CH:9]=[C:10]([CH:15]=[CH:16][C:7]=1[OH:6])[C:11]([O:13][CH3:14])=[O:12])#[N:2] |f:4.5|

Inputs

Step One
Name
Quantity
158 mg
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
100 mg
Type
reactant
Smiles
OC1=C(C=C(C(=O)OC)C=C1)I
Name
Quantity
272 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
CN
Name
Quantity
295 mg
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.F[P-](F)(F)(F)(F)F

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The product was purified by RP-HPLC
ADDITION
Type
ADDITION
Details
a mixture of acetonitrile and H2O

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(#N)C=1C=C(C(=O)OC)C=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 105 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 144.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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